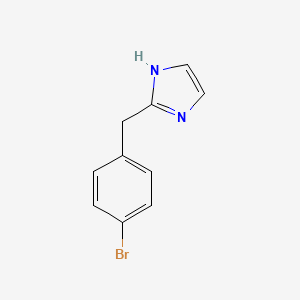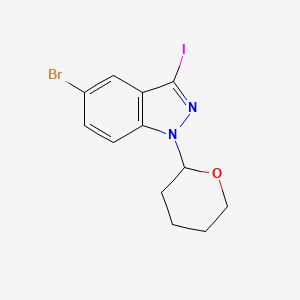![molecular formula C8H18Cl2N2 B1375548 Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride CAS No. 2277-93-2](/img/structure/B1375548.png)
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is a chemical compound with the formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 g/mol . The compound is also known by its CAS RN: 2277-93-2 .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is represented by the SMILES notation: NC(CC1)(CC2)CCC12N.Cl.Cl . This indicates that the compound has a bicyclic structure with two nitrogen atoms and two chloride ions .Chemical Reactions Analysis
Bicyclo[2.2.2]octane-1,4-diamine, a related compound, is known to be a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .Physical And Chemical Properties Analysis
Bicyclo[2.2.2]octane-1,4-diamine has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating a rigid structure . Its topological polar surface area is 52 Ų .Applications De Recherche Scientifique
Functional Materials and Molecular Machines
Bicyclo[2.2.2]octane derivatives have been explored for creating ultra-fast rotors in molecular machines and functional materials. Lemouchi et al. (2011) synthesized and crystallized samples of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) and investigated their potential in forming a crystalline array of molecular rotors. This study revealed impressive room temperature rotational rates and highlighted the potential of BIBCO in designing amphidynamic artificial molecular machines (Lemouchi et al., 2011).
Synthesis and Transformation of Compounds
Grob and Hostynek (1963) explored the homoconjugative addition of bromine to bicyclo[2.2.2]octa-2.5-diene, leading to the synthesis of dibromides and other compounds relevant to organic chemistry (Grob & Hostynek, 1963).
Electro-Optical Display Devices
Gray and Kelly (1981) incorporated the 1,4-disubstituted bicyclo[2.2.2]octane ring in cyano-substituted systems to produce mesogens with wide-range nematic phases. These materials, due to their specific properties, are considered attractive for use in electro-optical display devices (Gray & Kelly, 1981).
Asymmetric Synthesis
Otomaru et al. (2005) demonstrated the use of bicyclo[2.2.2]octa-2,5-diene ligands for rhodium-catalyzed asymmetric 1,4-addition, a process significant in the field of asymmetric synthesis (Otomaru et al., 2005).
Heterogeneous Catalysis
Moosavi-Zare et al. (2016) developed a novel nanostructured heterogeneous catalyst based on silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, demonstrating its effectiveness in the synthesis of spiropyran derivatives (Moosavi-Zare et al., 2016).
Polyimide Synthesis
Matsumoto and Kurosaki (1997) synthesized soluble and colorless polyimides from bicyclo[2.2.2]octane-derived tetracarboxylic dianhydrides, contributing to the development of new materials in polymer chemistry (Matsumoto & Kurosaki, 1997).
Safety And Hazards
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, and H412 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFLEUNRYMZPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |
CAS RN |
2277-93-2 | |
| Record name | bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

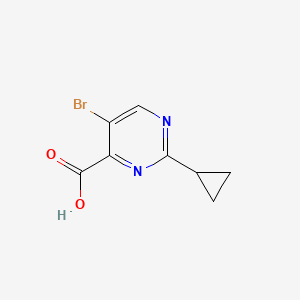


![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
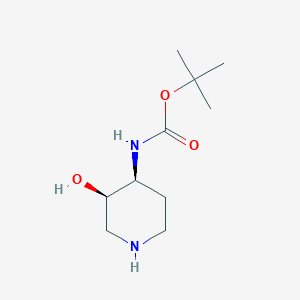
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
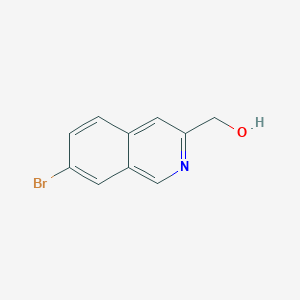

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)
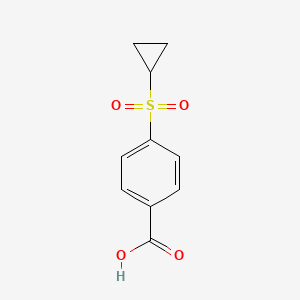
![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
